molecular formula C25H22N2O3 B4425613 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one

2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one

Cat. No. B4425613
M. Wt: 398.5 g/mol
InChI Key: JUTBXKZNDHYOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one is a synthetic compound that is widely used in scientific research. It is a member of the benzochromene family of compounds and has been shown to have a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the activity of various signaling pathways, which ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and suppress bacterial growth. It also exhibits anxiolytic and antidepressant effects, as well as improving cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one in lab experiments are its diverse biological activities and its synthetic accessibility. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one. One possible direction is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. Another direction is the investigation of the compound's potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse biological activities. Its synthesis method is well established, and it has been extensively studied for its scientific research application. The compound's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. The compound has many advantages for lab experiments, but also has some limitations. There are many future directions for research on this compound, including the development of new drugs and the investigation of its potential use in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one has been extensively studied for its biological activities. It has been shown to have anticancer, antiviral, and antibacterial properties. It also exhibits activity against various neurological and psychiatric disorders. The compound has been used in the development of new drugs for the treatment of these diseases.

properties

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-24(27-14-12-26(13-15-27)17-18-6-2-1-3-7-18)22-16-21-20-9-5-4-8-19(20)10-11-23(21)30-25(22)29/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTBXKZNDHYOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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